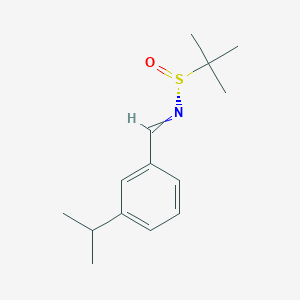
(R)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound. It is known for its applications in asymmetric synthesis, particularly in the formation of chiral amines and other nitrogen-containing compounds. The compound’s unique structure allows it to act as a chiral auxiliary or ligand in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of ®-2-methylpropane-2-sulfinamide with 3-isopropylbenzaldehyde. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production method.
化学反应分析
Types of Reactions
®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfinamides.
科学研究应用
®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs that target specific enzymes or receptors, contributing to the design of more effective and selective therapeutics.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide involves its ability to act as a chiral auxiliary or ligand. By coordinating with metal catalysts or reacting with other chiral reagents, the compound can induce chirality in the resulting products. This is achieved through the formation of diastereomeric intermediates, which can be selectively transformed into the desired enantiomerically pure compounds.
相似化合物的比较
Similar Compounds
- (S)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide
- ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfonamide
- ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-thioamide
Uniqueness
®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide is unique due to its specific chiral configuration and the presence of the sulfinamide group. This combination allows it to participate in a wide range of asymmetric synthesis reactions, making it a valuable tool in the production of chiral compounds. Its ability to form stable diastereomeric intermediates sets it apart from other similar compounds, providing greater control over the stereochemistry of the final products.
属性
分子式 |
C14H21NOS |
|---|---|
分子量 |
251.39 g/mol |
IUPAC 名称 |
(R)-2-methyl-N-[(3-propan-2-ylphenyl)methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C14H21NOS/c1-11(2)13-8-6-7-12(9-13)10-15-17(16)14(3,4)5/h6-11H,1-5H3/t17-/m1/s1 |
InChI 键 |
CCOPOAICKTXTQZ-QGZVFWFLSA-N |
手性 SMILES |
CC(C)C1=CC=CC(=C1)C=N[S@](=O)C(C)(C)C |
规范 SMILES |
CC(C)C1=CC=CC(=C1)C=NS(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















